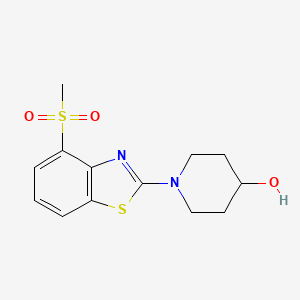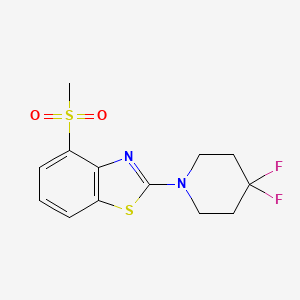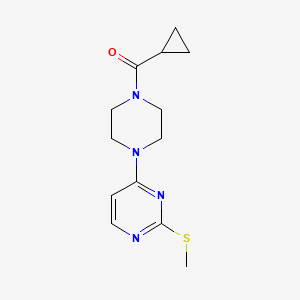
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” can be represented by the SMILES stringClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a solid substance . Its molecular weight is 294.73 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzoxazole derivatives, which include compounds similar to “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide”, have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi . These compounds have shown significant antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole derivatives have also been evaluated for their in vitro anticancer activity . The compounds were tested against the Human colorectal carcinoma (HCT116) cancer cell line and some of them showed promising results . Another study also mentioned the anti-proliferative activity of similar compounds against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines .
Antioxidant Activity
Some benzoxazole derivatives have exhibited encouraging antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activity
Certain benzoxazole derivatives have shown potent antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.
Gastrokinetic and Antinauseant Activity
A metabolite of the gastrokinetic and antinauseant drug Domperidone, which has a similar structure to “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide”, has been identified . Gastrokinetic drugs are medications that increase the motility of the gastrointestinal tract, and antinauseant drugs are used to suppress nausea and vomiting.
Intermediates for New Biological Materials
Benzoxazoles, including “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide”, are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are used as intermediates for the preparation of new biological materials .
Direcciones Futuras
The future directions for the study of “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities. Given the interesting properties of benzoxazole derivatives, these compounds may have potential applications in medicinal chemistry .
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other benzoxazole derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Some benzoxazole derivatives have been shown to exhibit radical scavenging abilities , suggesting that this compound might also interact with pathways involving oxidative stress.
Pharmacokinetics
Its predicted properties include a boiling point of 4865±410 °C and a density of 1364±006 g/cm3 . Its pKa is predicted to be 4.65±0.10 , which could influence its absorption and distribution in the body.
Propiedades
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-11-10(7-9)16-13(19-11)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPUKFZGPMKHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)


![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)


![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)
![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)
![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6460394.png)